molecular formula C17H18N2O5S B11074117 7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11074117
M. Wt: 362.4 g/mol
InChI Key: WTDHDZQMQBZDKB-UHFFFAOYSA-N
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Description

7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with a molecular formula of C17H18N2O5S and a molecular weight of 362.4 g/mol . This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Phenoxyethyl Group: The phenoxyethyl group is added through a nucleophilic substitution reaction, where the benzoxazine intermediate reacts with a phenoxyethyl halide under basic conditions.

    Methylation: The final step involves the methylation of the benzoxazine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzoxazines with various functional groups.

Scientific Research Applications

7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials such as polymers and resins with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-oxo-N-(2-phenoxyethyl)-4H-1,4-benzoxazine-6-sulfonamide: A closely related compound with a similar structure but different reactivity and properties.

    3,4-dihydro-7-methyl-3-oxo-N-(2-phenoxyethyl)-2H-1,4-benzoxazine-6-sulfonamide: Another similar compound with slight variations in the benzoxazine ring structure.

Uniqueness

7-methyl-3-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, contributes to its potential as a bioactive compound with diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

7-methyl-3-oxo-N-(2-phenoxyethyl)-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C17H18N2O5S/c1-12-9-15-14(19-17(20)11-24-15)10-16(12)25(21,22)18-7-8-23-13-5-3-2-4-6-13/h2-6,9-10,18H,7-8,11H2,1H3,(H,19,20)

InChI Key

WTDHDZQMQBZDKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCCOC3=CC=CC=C3)NC(=O)CO2

Origin of Product

United States

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